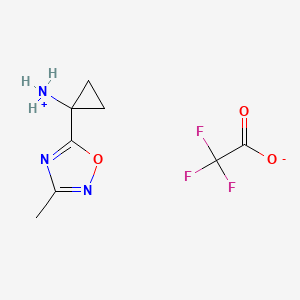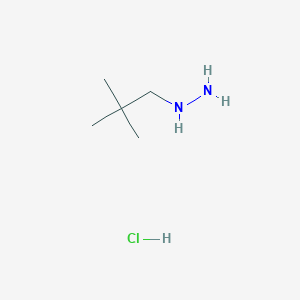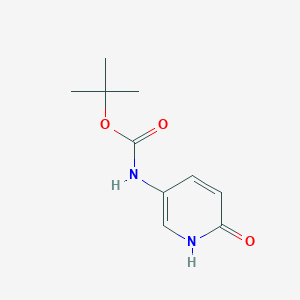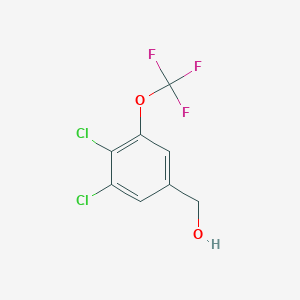
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol
Descripción general
Descripción
“3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the CAS Number: 1706458-54-9 . It has a molecular weight of 261.03 . The IUPAC name for this compound is (3,4-dichloro-5-(trifluoromethoxy)phenyl)methanol .
Molecular Structure Analysis
The InChI code for “3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol” is 1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Aplicaciones Científicas De Investigación
Application in Synthesis and Reactivity
Benzylation of Alcohols
A study by Poon and Dudley (2006) describes the use of a stable, neutral organic salt for converting alcohols into benzyl ethers, suggesting potential applications in benzylation processes including compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Poon & Dudley, 2006).
O-Benzylation Reagent
Yamada, Fujita, and Kunishima (2012) developed a novel O-benzylating reagent, which can potentially be applied in reactions involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol to afford benzyl ethers (Yamada, Fujita, & Kunishima, 2012).
Application in Organic Chemistry and Synthesis
Secondary Benzylation using Benzyl Alcohols
Noji et al. (2003) explored a secondary-benzylation system using benzyl alcohol and metal triflates, indicating possible use in synthesis involving 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Noji et al., 2003).
Synthesis of α-Trifluoromethyl α-Amino Acids
Burger et al. (2006) demonstrated the synthesis of α-trifluoromethyl substituted aromatic and heteroaromatic amino acids, which might incorporate a benzyl alcohol similar to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol in their process (Burger et al., 2006).
Applications in Oxidative Reactions and Rearrangements
Oxidation and Rearrangement of Benzyl Alcohols
Ochiai, Yoshimura, and Miyamoto (2009) researched the oxidative rearrangement of benzyl alcohols, which could be relevant for compounds like 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol (Ochiai, Yoshimura, & Miyamoto, 2009).
Deoxytrifluoromethylation of Alcohols
Intermaggio et al. (2022) focused on deoxytrifluoromethylation reactions, potentially applicable to 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol for C(sp3)-CF3 bond formation (Intermaggio et al., 2022).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation when introduced into the body .
Propiedades
IUPAC Name |
[3,4-dichloro-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKXNIMFULQBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-(trifluoromethoxy)benzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





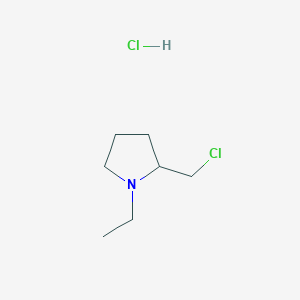
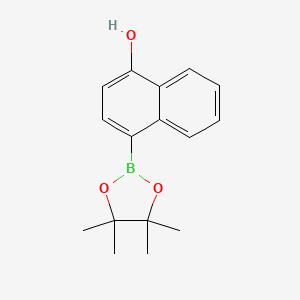
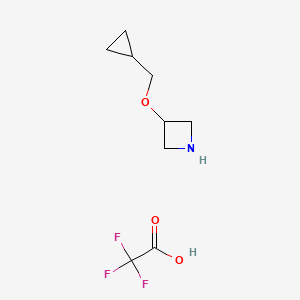
![1-[2-Nitro-5-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1407621.png)
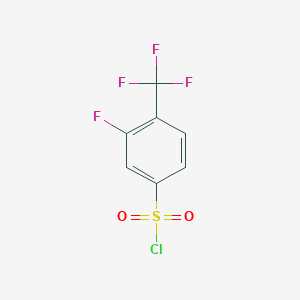
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
